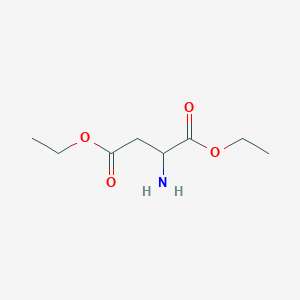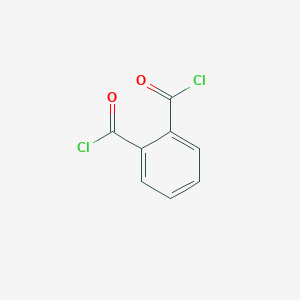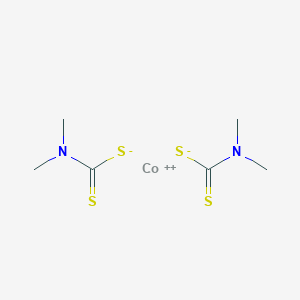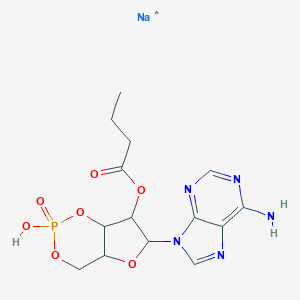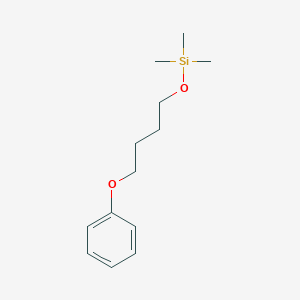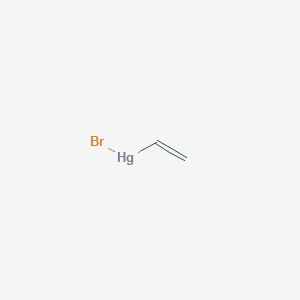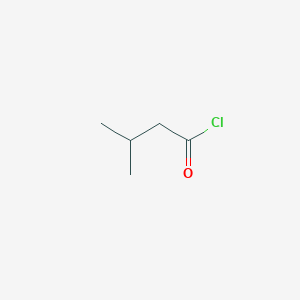
Isovalerylchlorid
Übersicht
Beschreibung
Isovaleryl chloride (IVC) is an organic compound with the molecular formula C5H10ClO. It is a colorless, volatile liquid with a characteristic odor. It is a chlorinated derivative of isovaleric acid, and is used in a variety of applications including organic synthesis and laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Isovalerylchlorid wird häufig als Zwischenprodukt in der organischen Synthese verwendet. Es reagiert mit Aminen unter Bildung von Amiden, mit Alkoholen unter Bildung von Estern und mit Mercaptanen unter Bildung von Thioestern . Diese Reaktionen sind von grundlegender Bedeutung für die Herstellung einer Vielzahl organischer Verbindungen, darunter Arzneimittel, Agrochemikalien und Polymere.
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient this compound als Baustein für die Synthese verschiedener Medikamente. Es wurde bei der Synthese von Verbindungen wie Furanodictinen A und B, Tetrapeptidamiden und Blastmycinon verwendet . Diese Verbindungen haben potenzielle therapeutische Anwendungen, was die Bedeutung von this compound in der Medikamentenentwicklung unterstreicht.
Materialwissenschaft
Die Reaktivität von this compound macht es wertvoll in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Polymermaterialien. Seine Fähigkeit, Isovalerylgruppen in Polymere einzuführen, kann deren physikalische Eigenschaften wie Flexibilität, Beständigkeit und Haltbarkeit verändern, was für die Entwicklung fortschrittlicher Materialien entscheidend ist .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie wird this compound zur Synthese von Pheromonen wie ®- und (S)-2-Methyl-4-Octanol verwendet, die Aggregationspheromone für Zuckerrohrkäfer sind . Diese Pheromone können in Schädlingsbekämpfungsstrategien eingesetzt werden, um den Befall von Feldfrüchten effektiver zu kontrollieren.
Analytische Chemie
Analytische Chemiker verwenden this compound für die Derivatisierung in der Chromatographie. Es modifiziert Verbindungen, um sie besser nachweisbar zu machen oder ihre Trennung auf chromatographischen Säulen zu verbessern. Dies ist besonders nützlich bei der Analyse komplexer Gemische, bei denen eine präzise Identifizierung und Quantifizierung der Komponenten erforderlich ist .
Biochemie
In der Biochemie wird this compound zur Untersuchung der Enzyminhibition und Proteinwechselwirkungen verwendet. Es wurde gezeigt, dass es Enzyme wie Acetyl-CoA-Carboxylase hemmt, die eine Rolle bei der Fettsäuresynthese spielt, und liefert so Einblicke in Stoffwechselwege und potenzielle Ziele für die Medikamentenentwicklung .
Synthese von Aggregationspheromonen
This compound ist ein wichtiges Werkzeug bei der Synthese von Aggregationspheromonen, die zur Untersuchung des Insektenverhaltens und zur Entwicklung umweltfreundlicher Schädlingsbekämpfungsmethoden verwendet werden. Diese Pheromone können verwendet werden, um Insekten in Fallen zu locken oder Paarungsmuster zu stören, wodurch der Einsatz schädlicher Pestizide reduziert wird .
Derivatisierungsmittel in der Massenspektrometrie
Als Derivatisierungsmittel in der Massenspektrometrie verbessert this compound den Nachweis bestimmter Molekültypen, insbesondere solcher, die weniger flüchtig sind oder eine schlechte Ionisierungseffizienz aufweisen. Durch die Modifizierung dieser Moleküle werden sie für die Analyse besser zugänglich, was genauere und sensitivere Messungen ermöglicht .
Wirkmechanismus
Target of Action
Isovaleryl chloride is primarily used in organic synthesis It can react with various biological molecules such as amines, alcohols, and mercaptanes to form amides, esters, and thioesters respectively .
Mode of Action
The mode of action of isovaleryl chloride is largely dependent on the type of reaction it is involved in. In organic synthesis, it acts as an acylating agent, reacting with nucleophiles such as amines, alcohols, and mercaptanes . The resulting products are amides, esters, and thioesters respectively .
Biochemical Pathways
It is structurally similar to isovaleryl-coa, a molecule that plays a role in the degradation of leucine, an essential amino acid . Isovaleryl-CoA is converted to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase . Any disruption in this pathway can lead to isovaleric acidemia, a rare genetic disorder .
Result of Action
The primary result of isovaleryl chloride’s action is the formation of new compounds through its reactions with amines, alcohols, and mercaptanes . In a biological context, exposure to isovaleryl chloride can result in tissue damage due to its corrosive properties .
Action Environment
The action of isovaleryl chloride can be influenced by environmental factors such as temperature and the presence of other reactive substances. It is a highly flammable liquid and vapor, and it may be corrosive to metals . Therefore, it should be stored in a dry, well-ventilated place, away from heat, sparks, open flames, and hot surfaces .
Safety and Hazards
Zukünftige Richtungen
Isovaleric acidemia, a hereditary metabolic disorder, is caused by a mutation in the gene encoding the enzyme isovaleryl-CoA dehydrogenase, resulting in deficient or absent activity . This enzyme is responsible for helping break down leucine, an amino acid, and its deficiency leads to a buildup of chemicals in the blood that cause symptoms . The disorder can present with acute intermittent attacks in infancy or later in childhood . Management for this disease includes a low protein diet with leucine restriction, avoiding triggers of acute attacks, and supplementation with carnitine and/or glycine . Though there is no cure, but as patients age, acute attacks become less frequent .
Biochemische Analyse
Biochemical Properties
Isovaleryl chloride is known to react by hydrolysis yielding hydrochloric acid and isovaleric acid . It also reacts with amines yielding amides, with alcohols yielding esters, and with mercaptanes yielding thioesters
Cellular Effects
For instance, isovaleric acid has been found to inhibit granulopoietic progenitor cell proliferation in bone marrow cultures
Metabolic Pathways
Isovaleryl chloride is involved in the metabolic pathway of isovaleric acid, which is produced from leucine . The immediate metabolic precursor of isovaleryl-CoA is α-ketocaproate, which is produced from leucine . In normal metabolism, α-ketocaproate is catabolized to isovaleryl-CoA, which is then converted to β-methylcrotonyl-CoA . In isovaleric acidemia, deficient activity of isovaleryl-CoA dehydrogenase prevents this conversion .
Eigenschaften
IUPAC Name |
3-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULZYQDGYXDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059359 | |
| Record name | Butanoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108-12-3 | |
| Record name | Isovaleryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoyl chloride, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVALERYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ML32M57V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some recent applications of isovaleryl chloride in organic synthesis?
A: Isovaleryl chloride serves as a versatile reagent for introducing isovaleryl groups into various molecules. Recent research highlights its use in synthesizing bioactive compounds and natural products. For example, it facilitates the preparation of new 10-amido phenoxazine derivatives [] with potential pharmacological activities. Furthermore, isovaleryl chloride plays a crucial role in the structural elucidation of natural products like Drevogenins. The reaction of drevogenin P with isovaleryl chloride yields crucial intermediates that helped determine the structure of Drevogenin A [].
Q2: How does the structure of isovaleryl chloride relate to its reactivity?
A2: Isovaleryl chloride (C5H9ClO) contains a reactive acyl chloride functional group (COCl) attached to an isopropyl group. The electronegative chlorine atom makes the carbonyl carbon highly electrophilic, prone to nucleophilic attack. This reactivity allows isovaleryl chloride to participate readily in acylation reactions, forming esters, amides, and other derivatives.
Q3: Can you provide an example of isovaleryl chloride's use in pheromone synthesis?
A: Isovaleryl chloride is a key component in the synthesis of gentisyl quinone isovalerate, a sex pheromone found in German cockroaches (Blattella germanica) []. This synthesis involves reacting 2,5-dimethoxybenzyl alcohol with isovaleryl chloride, followed by oxidation. This reaction scheme highlights the practical application of isovaleryl chloride in synthesizing biologically relevant molecules.
Q4: What are the challenges associated with the purification of isovaleryl chloride, and how are they addressed?
A: Hydrolysis poses a significant challenge during the purification of isovaleryl chloride. Traditional rectification methods can lead to product degradation due to the presence of moisture. Recent research proposes a hydrolysis-preventing rectification process that utilizes a continuous flow of nitrogen gas into the rectification kettle throughout the purification process []. This method effectively removes free hydrogen chloride and sulfur dioxide, significantly reducing the free acid value and improving the product's quality and purity. Additionally, incorporating a tetrafluorine ring filler in the rectification tower enhances separation efficiency, further contributing to the production of high-purity isovaleryl chloride.
Q5: Are there any crystallographic studies on derivatives of isovaleryl chloride?
A: Yes, a study focused on (R)-(−)-N-Isovalerylcamphorsultam, a chiral derivative synthesized from (R)-(−)camphorsultam and isovaleryl chloride []. The crystal structure revealed two independent molecules within the asymmetric unit, each exhibiting slight conformational differences. The crystal packing analysis identified weak intermolecular C—H⋯O hydrogen bonds linking molecules, forming two distinct hydrogen-bonded chains that extend along the a and b axes.
Q6: Can you provide an example highlighting the importance of analytical techniques in studying isovaleryl chloride?
A: In the synthesis of gentisyl quinone isovalerate, a cockroach pheromone, analytical techniques like IR and NMR spectroscopy play a critical role in confirming the structure and purity of the final product and intermediates []. These techniques provide valuable insights into the reaction progress and ensure the successful synthesis of the target molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





